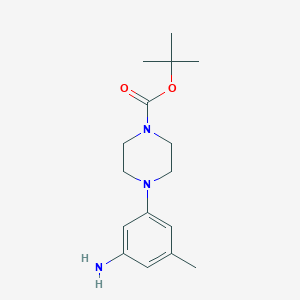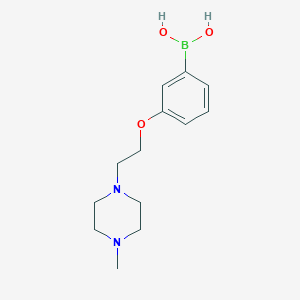![molecular formula C14H21ClFNO B1397484 2-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219968-09-8](/img/structure/B1397484.png)
2-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
“2-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the molecular weight of 273.78 . Its IUPAC name is 4-{2-[(2-fluorobenzyl)oxy]ethyl}piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20FNO.ClH/c15-14-4-2-1-3-13(14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like molecular weight, structure, and reactivity. For this compound, the molecular weight is 273.78 . The structure can be represented by the InChI code . More specific physical and chemical properties were not available in the retrieved data.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds synthesized using 4-fluorobenzaldehyde, which is structurally related to the core chemical structure , have been evaluated for their antimicrobial and antifungal susceptibilities. For example, Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized and demonstrated in vitro antifungal and antimicrobial activities (A. D. Kumar et al., 2016).
Synthesis and Structural Analysis
Synthetic routes and structural analysis of compounds containing the 4-fluorobenzyl moiety have been documented. For instance, 3-(4-Fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one was prepared and its structure was confirmed through various spectral studies (Y. Duan-zhi, 2005).
Pharmacophoric Exploration
Research exploring heterocyclic moieties around pharmacophoric cores, such as fasiglifam (TAK‐875), has included derivatives that contain elements similar to "2-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride". These studies focus on understanding structure-activity relationships and pharmacophore enhancement (A. Lukin et al., 2020).
Anticancer Research
The synthesis and evaluation of cyclotriphosphazene derivatives incorporating the 4-fluorobenzyl group have been undertaken to assess their potential in anticancer applications. These compounds have shown significant activities against various cancer cell lines in vitro (Arzu Binici et al., 2021).
Inhibitors for Mycobacterium Tuberculosis
Thiazole-aminopiperidine hybrid analogues, incorporating the 4-fluorobenzyl group, have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showcasing the potential therapeutic applications of such compounds (V. U. Jeankumar et al., 2013).
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a fluorobenzyl group could suggest potential interactions with aromatic amino acids in protein targets, leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
These properties would greatly impact the compound’s bioavailability, determining how much of the compound reaches its targets after administration .
Propiedades
IUPAC Name |
2-[2-[(4-fluorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO.ClH/c15-13-6-4-12(5-7-13)11-17-10-8-14-3-1-2-9-16-14;/h4-7,14,16H,1-3,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGVTTCZYOABSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397401.png)
![4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397402.png)
![2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397403.png)
![3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397404.png)
![3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397405.png)
![2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397406.png)
![4-[2-(3-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397409.png)
![3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397410.png)





![2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1397424.png)